molecular formula C14H18N2O B2671020 N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide CAS No. 1423801-52-8

N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide

Cat. No.: B2671020
CAS No.: 1423801-52-8
M. Wt: 230.311
InChI Key: OQZIDHMPPLBQCY-UHFFFAOYSA-N
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Description

N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide is an organic compound with a complex structure that includes an ethyl group, a prop-2-yn-1-yl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide can be achieved through a multi-step process. One common method involves the reaction of 3-aminobenzylamine with propargyl bromide to introduce the prop-2-yn-1-yl group. This intermediate is then reacted with ethyl acetate under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide: shares similarities with other compounds that have a phenyl ring and an acetamide group, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-N-[[3-(prop-2-ynylamino)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-4-9-15-14-8-6-7-13(10-14)11-16(5-2)12(3)17/h1,6-8,10,15H,5,9,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZIDHMPPLBQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)NCC#C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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